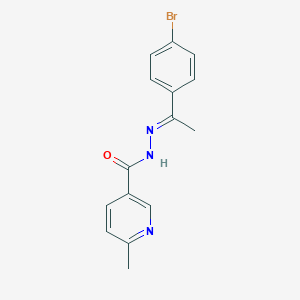
p-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone, also known as BAPMPC, is a chemical compound that has been widely used in scientific research for its various applications. BAPMPC is a derivative of pyridinecarbonylhydrazones and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, magnetic materials, and bioinorganic chemistry. This compound has also been used as a reagent in the synthesis of other organic compounds, such as pyrazoles and pyridines. Additionally, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have various applications in scientific research. However, this compound also has limitations. It is toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of p-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone. One direction is the study of its potential applications in the treatment of cancer and other diseases. Another direction is the study of its mechanism of action, which could lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of this compound could lead to the development of new materials and compounds with potential applications in various fields of science and technology.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various applications. It has been synthesized through a multistep reaction process and has been studied for its potential applications in catalysis, magnetic materials, and bioinorganic chemistry. This compound has also been studied for its potential applications in the treatment of cancer and other diseases. While this compound has several advantages for lab experiments, it also has limitations and must be handled with care. There are several future directions for the study of this compound, including the study of its potential applications in the treatment of cancer and other diseases, the study of its mechanism of action, and the synthesis of new derivatives with potential applications in various fields of science and technology.
Métodos De Síntesis
P-Bromoacetophenone 6-methyl-3-pyridinecarbonylhydrazone can be synthesized through a multistep reaction process involving the reaction of p-bromoacetophenone with methyl-3-pyridinecarbonylhydrazine. The reaction occurs in the presence of a catalyst, such as zinc chloride, and involves the formation of a Schiff base intermediate, which is then reduced to this compound using sodium borohydride.
Propiedades
Fórmula molecular |
C15H14BrN3O |
|---|---|
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H14BrN3O/c1-10-3-4-13(9-17-10)15(20)19-18-11(2)12-5-7-14(16)8-6-12/h3-9H,1-2H3,(H,19,20)/b18-11+ |
Clave InChI |
JSVBPDPNBGPQSL-WOJGMQOQSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
SMILES |
CC1=NC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)


![(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B274096.png)

![2-(3-methylphenoxy)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B274098.png)
![4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
![N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)
